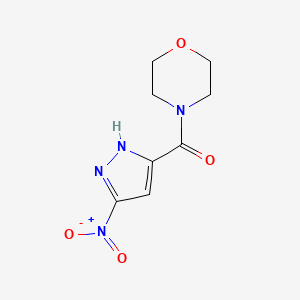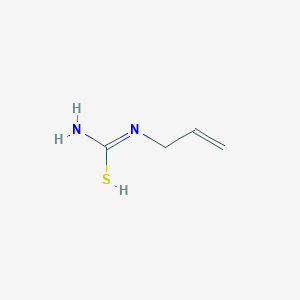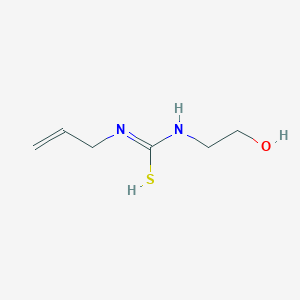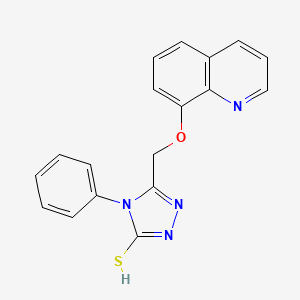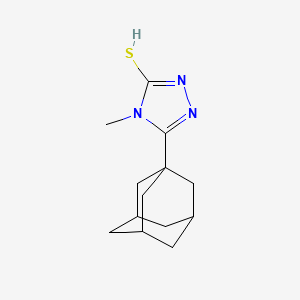
5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol” is known as methylcellulose. Methylcellulose is a chemical compound derived from cellulose. It is a white powder that forms a clear, viscous solution when dissolved in water. Methylcellulose is widely used in various industries, including pharmaceuticals, food, and construction, due to its unique properties such as thickening, emulsifying, and film-forming abilities.
准备方法
Synthetic Routes and Reaction Conditions
Methylcellulose is synthesized by treating cellulose with a caustic solution, typically sodium hydroxide, to produce alkali cellulose. This intermediate is then reacted with methyl chloride under controlled conditions to introduce methoxy groups into the cellulose structure. The degree of substitution and the reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired viscosity and solubility properties of the final product.
Industrial Production Methods
In industrial settings, methylcellulose is produced in large-scale reactors where cellulose is first mercerized with sodium hydroxide. The mercerized cellulose is then reacted with methyl chloride in the presence of a catalyst. The reaction mixture is neutralized, washed, and dried to obtain the final methylcellulose product. The process parameters, such as reaction time, temperature, and the concentration of reagents, are optimized to ensure consistent product quality.
化学反应分析
Types of Reactions
Methylcellulose undergoes various chemical reactions, including:
Oxidation: Methylcellulose can be oxidized to form carboxylated derivatives, which have different solubility and viscosity properties.
Reduction: Reduction reactions are less common for methylcellulose but can be used to modify its functional groups.
Substitution: Methylcellulose can undergo substitution reactions where the methoxy groups are replaced with other functional groups to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent degradation of the cellulose backbone.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides. The reactions are conducted in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Major Products
The major products formed from these reactions include carboxymethylcellulose, hydroxypropyl methylcellulose, and other cellulose ethers. These derivatives have varied applications based on their modified properties.
科学研究应用
Methylcellulose has a wide range of scientific research applications:
Chemistry: It is used as a thickening agent and stabilizer in various chemical formulations.
Biology: Methylcellulose is used in cell culture media to provide a viscous environment that supports cell growth and differentiation.
Medicine: It is used as an excipient in pharmaceutical formulations, particularly in controlled-release drug delivery systems.
Industry: Methylcellulose is used in the food industry as a thickener and emulsifier, in the construction industry as a binder and film-former, and in the cosmetics industry as a stabilizer and texture enhancer.
作用机制
Methylcellulose exerts its effects primarily through its ability to form viscous solutions and gels. When dissolved in water, the methoxy groups on the cellulose backbone interact with water molecules, leading to the formation of a hydrated network. This network imparts viscosity and gelation properties to the solution. In pharmaceutical applications, methylcellulose can modulate the release of active ingredients by forming a gel matrix that controls the diffusion of the drug.
相似化合物的比较
Methylcellulose is often compared with other cellulose derivatives such as:
Carboxymethylcellulose: Similar to methylcellulose but with carboxymethyl groups, providing different solubility and viscosity properties.
Hydroxypropyl Methylcellulose: Contains both methoxy and hydroxypropyl groups, offering enhanced solubility and film-forming properties.
Ethylcellulose: Contains ethoxy groups, making it more hydrophobic and suitable for applications requiring water resistance.
Methylcellulose is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.
属性
IUPAC Name |
5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNIHKXRSJJMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
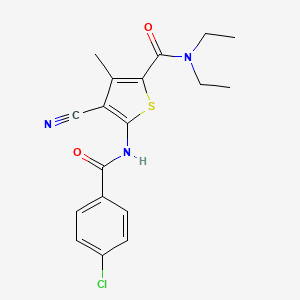
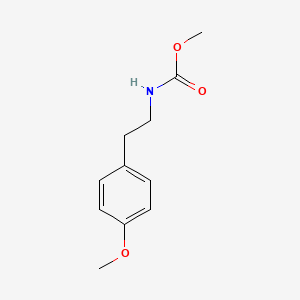
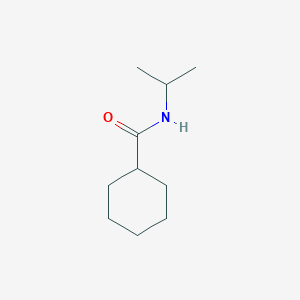
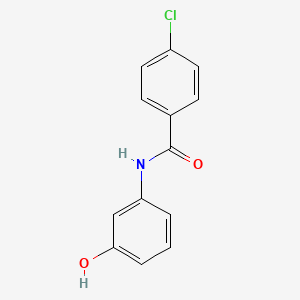
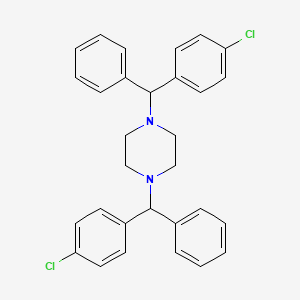
![5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)
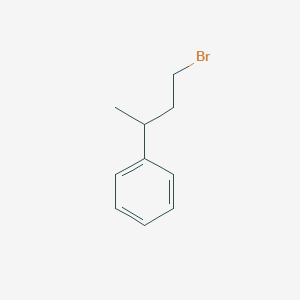
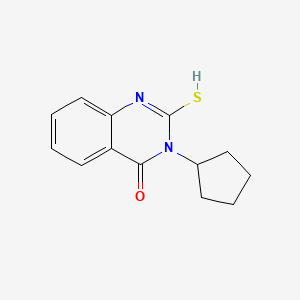
![5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764292.png)
